molecular formula C47H99N5O B137041 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide CAS No. 133294-12-9

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide

Cat. No. B137041
M. Wt: 750.3 g/mol
InChI Key: CNPNJPVVWNGFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide, also known as DAPTA, is a synthetic peptide that has been developed as an HIV-1 entry inhibitor. DAPTA is a highly potent and selective inhibitor that targets the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. The unique structure of DAPTA allows it to bind to gp120 with high affinity, thereby preventing viral attachment and fusion with host cells.

Mechanism Of Action

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide acts by binding to the viral envelope glycoprotein gp120, which is essential for viral entry into host cells. By binding to gp120, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide prevents the virus from attaching to and fusing with host cells, thereby blocking viral entry and replication.

Biochemical And Physiological Effects

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to exhibit potent antiviral activity against HIV-1 in vitro and in vivo. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is its high potency and selectivity for gp120, which makes it a highly effective HIV-1 entry inhibitor. However, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is a synthetic peptide, which can be challenging to produce in large quantities. In addition, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide may have limited efficacy against certain HIV-1 strains that have developed resistance to current antiretroviral therapies.

Future Directions

There are several potential future directions for 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide research. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide. Another area of focus could be the optimization of 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide for clinical development, including the evaluation of its safety and efficacy in human trials. Finally, 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide could be further studied as a potential therapeutic for other viral infections that rely on gp120 for entry, such as hepatitis C virus and Ebola virus.

Synthesis Methods

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide is synthesized through a solid-phase peptide synthesis (SPPS) approach. The synthesis involves the coupling of amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.

Scientific Research Applications

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has been extensively studied as an HIV-1 entry inhibitor in both in vitro and in vivo models. It has been shown to exhibit potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to current antiretroviral therapies. 2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide has also been shown to be safe and well-tolerated in animal studies, suggesting its potential for clinical development as an HIV-1 therapeutic.

properties

CAS RN

133294-12-9

Product Name

2,5-Bis((3-aminopropyl)amino)-N,N-dioctadecylpentanamide

Molecular Formula

C47H99N5O

Molecular Weight

750.3 g/mol

IUPAC Name

2,5-bis(3-aminopropylamino)-N,N-dioctadecylpentanamide

InChI

InChI=1S/C47H99N5O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-52(47(53)46(51-43-37-40-49)38-35-41-50-42-36-39-48)45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46,50-51H,3-45,48-49H2,1-2H3

InChI Key

CNPNJPVVWNGFAH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C(CCCNCCCN)NCCCN

synonyms

1-DOS
dioctadecylamidospermine

Origin of Product

United States

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